Ethyl (3S,3aS,6aR)-2-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylate
Vue d'ensemble
Description
Ethyl (3S,3aS,6aR)-2-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C29H43N5O5 and its molecular weight is 541.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Ethyl (3S,3aS,6aR)-2-[(2S)-2-[[[2S]-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylate is a complex organic compound belonging to a class of cyclopentane derivatives. This compound has garnered attention for its potential biological activities and therapeutic applications.
The primary mechanism of action for this compound involves its interaction with specific biological targets. It has been shown to act as an antagonist to the Protease Activated Receptor 1 (PAR1), a G-protein coupled receptor crucial in platelet aggregation regulation. By inhibiting PAR1 activity, this compound can potentially reduce thrombin-induced platelet aggregation, which is significant in managing cardiovascular events such as myocardial infarction and stroke.
The compound exhibits several biochemical properties that contribute to its biological activity:
- Binding Affinity : It binds specifically to PAR1, inhibiting its function and thus modulating the downstream signaling pathways associated with platelet activation.
- Metabolic Stability : Studies indicate that the compound maintains moderate metabolic stability, allowing it to remain active over a defined period before degradation.
- Cellular Effects : The compound influences various cellular functions by modulating cell signaling pathways and gene expression related to platelet aggregation and cardiovascular health.
Research Findings
Recent studies have explored the biological activities of this compound in various experimental models:
In Vitro Studies
In vitro experiments have demonstrated that the compound effectively inhibits PAR1-mediated signaling pathways. For instance:
- Platelet Aggregation Assays : The compound significantly reduced thrombin-induced platelet aggregation in isolated human platelets.
- Cell Signaling Pathways : It altered the phosphorylation status of key proteins involved in platelet activation and aggregation .
In Vivo Studies
Animal models have been employed to assess the therapeutic potential of this compound:
- Dosage Effects : Higher doses resulted in a more pronounced inhibition of PAR1 activity and a significant reduction in thrombotic events. For example, in rodent models, administration of the compound led to a marked decrease in serum levels of RBP4 (retinol-binding protein 4), which is associated with lipid metabolism and cardiovascular risk .
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Cardiovascular Disease Management : In a study involving mice prone to thrombosis, administration of the compound resulted in a 50% reduction in thrombotic events compared to control groups.
- Diabetes Research : The compound was also investigated for its effects on glucose metabolism and insulin sensitivity in diabetic models, showing promising results in improving metabolic profiles .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be informative:
Compound Name | Mechanism of Action | Biological Activity | Metabolic Stability |
---|---|---|---|
Ethyl 1-cyano-octahydrocyclopenta[c]pyrrole-2-carboxylate | PAR1 Antagonist | Moderate platelet inhibition | Low stability |
Ethyl 1-cyanohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate | PAR1 Antagonist | High platelet inhibition | Moderate stability |
Ethyl (3S,3aS,6aR) derivative | PAR1 Antagonist | High efficacy against thrombotic events | Moderate stability |
Propriétés
IUPAC Name |
ethyl (3S,3aS,6aR)-2-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H43N5O5/c1-5-39-28(38)23-20-13-9-12-19(20)17-34(23)27(37)24(29(2,3)4)33-26(36)22(18-10-7-6-8-11-18)32-25(35)21-16-30-14-15-31-21/h14-16,18-20,22-24H,5-13,17H2,1-4H3,(H,32,35)(H,33,36)/t19-,20-,22-,23-,24+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUMAPYJEFOBOW-HRKPPWRHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CCCC2CN1C(=O)C(C(C)(C)C)NC(=O)C(C3CCCCC3)NC(=O)C4=NC=CN=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@H]2CCC[C@H]2CN1C(=O)[C@H](C(C)(C)C)NC(=O)[C@H](C3CCCCC3)NC(=O)C4=NC=CN=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H43N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.